molecular formula C8H15N B13568860 1,5-Dimethyl-3-azabicyclo[3.2.0]heptane

1,5-Dimethyl-3-azabicyclo[3.2.0]heptane

Cat. No.: B13568860
M. Wt: 125.21 g/mol
InChI Key: PTUWNRVFZNLHBD-UHFFFAOYSA-N
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Description

1,5-Dimethyl-3-azabicyclo[320]heptane is a bicyclic compound containing a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dimethyl-3-azabicyclo[3.2.0]heptane can be achieved through several methods. One common approach involves the intramolecular cyclization of suitable precursors under specific conditions. For instance, the synthesis might involve the use of bromoacetyl bromide and 3-methyl-2-butenol, followed by a series of reactions including cyclopropanation and reduction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-3-azabicyclo[3.2.0]heptane undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: Reduction reactions can be used to modify the nitrogen-containing ring.

    Substitution: Substitution reactions can introduce different substituents onto the bicyclic structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

1,5-Dimethyl-3-azabicyclo[3.2.0]heptane has several scientific research applications:

Mechanism of Action

The mechanism by which 1,5-Dimethyl-3-azabicyclo[3.2.0]heptane exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Dimethyl-3-azabicyclo[3.2.0]heptane is unique due to its specific ring structure and substitution pattern, which confer distinct chemical and physical properties. These properties make it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

1,5-dimethyl-3-azabicyclo[3.2.0]heptane

InChI

InChI=1S/C8H15N/c1-7-3-4-8(7,2)6-9-5-7/h9H,3-6H2,1-2H3

InChI Key

PTUWNRVFZNLHBD-UHFFFAOYSA-N

Canonical SMILES

CC12CCC1(CNC2)C

Origin of Product

United States

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